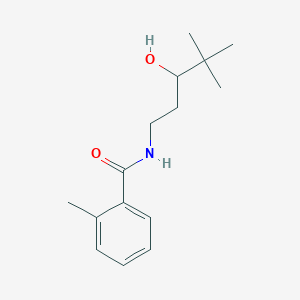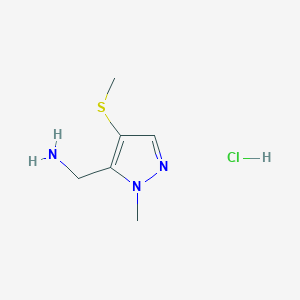
2-(1-Benzylpyrazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzylpyrazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, also known as BPFMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Protective Group in Organic Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is part of the 2-(1-Benzylpyrazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid structure, is commonly used to protect hydroxy-groups in organic synthesis. This group can be conveniently removed by the action of triethylamine in dry pyridine, while other base-labile protecting groups remain intact. This quality makes it a valuable tool in the synthesis of complex organic molecules, such as oligonucleotides (Gioeli & Chattopadhyaya, 1982).
Metal-Ion Sensing and Fluorescent Dye Development
Some derivatives of fluorene, which is part of the chemical structure , show promise in the development of metal-ion sensing probes and fluorescent dyes. These derivatives exhibit high sensitivity and selectivity to certain metal ions like Zn2+ and efficient two-photon absorption properties, making them potential candidates for applications in fluorescence microscopy and sensing of metal ions (Belfield et al., 2010). Additionally, spectral properties of fluorene derivatives indicate their potential as two-photon fluorescent dyes, useful in various scientific applications (Belfield et al., 2002).
Biosensor Applications
The compound's derivatives are also explored in biosensor technology. For example, a conducting copolymer of a monomer related to 2-(1-Benzylpyrazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid has been used as a matrix for cholesterol biosensing studies, demonstrating its potential in medical diagnostics and health monitoring (Soylemez et al., 2013).
Photocatalyzed Reactions
The structure related to 2-(1-Benzylpyrazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid has been used in photocatalyzed reactions, such as benzylation of electrophilic olefins, demonstrating its utility in facilitating complex organic reactions under specific conditions (Capaldo et al., 2016).
Synthesis of Fluorescent Whitener
Derivatives of the compound have been synthesized and applied as fluorescent whiteners on polyester fibers, indicating their potential use in the textile industry to enhance the brightness and appearance of fabrics (Rangnekar & Tagdiwala, 1986).
Eigenschaften
IUPAC Name |
2-(1-benzylpyrazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c31-26(32)25(19-14-28-30(16-19)15-18-8-2-1-3-9-18)29-27(33)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-14,16,24-25H,15,17H2,(H,29,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOOPHWOLWCVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2609246.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2609250.png)


![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609255.png)

![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile](/img/structure/B2609258.png)
![3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2609260.png)



![4,4,4-Trifluoro-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]butan-1-one](/img/structure/B2609265.png)
